molecular formula C9H7BrClN B1603560 7-Bromoisoquinoline hydrochloride CAS No. 223671-91-8

7-Bromoisoquinoline hydrochloride

Cat. No. B1603560
M. Wt: 244.51 g/mol
InChI Key: MKLVFJBBNUITLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998977B2

Procedure details

Add fuming H2SO4 (2,000 mL, 21.33 mol; 26-29.5% free SO3) to a 5-L round bottom flask, equipped with a mechanical stirrer, reflux condenser, N2 line, and thermometer. Cool the fuming H2SO4 to ˜10° C. with an ice/acetone bath, then add 7-bromoisoquinoline HCl (500.00 g, 2.04 mol) portion-wise, keeping the temperature of the reaction mixture below ˜15-20° C. Upon complete addition of 7-bromoisoquinoline HCl, heat the resulting reaction mixture at ˜100° C. overnight. Cool the reaction mixture to room temperature, then slowly pour into a stirring solution of ice H2O. Recover the resulting precipitate by vacuum filtration, washing with H2O, then Et2O, and dry under vacuum filtration, followed by drying in a drying oven under reduced pressure at ˜35° C. to afford the title compound (501.42 g, 85% yield) as an off-white solid: TOF-MS [ES+; m/z] 287.9331/287.9330.
Name
Quantity
21.33 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
85%

Identifiers

REACTION_CXSMILES
[OH:1][S:2]([OH:5])(=O)=[O:3].N#N.Cl.[Br:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][N:16]=[CH:17]2)=[CH:12][CH:11]=1>>[Br:9][C:10]1[CH:11]=[C:12]([S:2]([OH:5])(=[O:3])=[O:1])[C:13]2[CH:14]=[CH:15][N:16]=[CH:17][C:18]=2[CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
21.33 mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
500 g
Type
reactant
Smiles
Cl.BrC1=CC=C2C=CN=CC2=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrC1=CC=C2C=CN=CC2=C1
Step Six
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
below ˜15-20° C
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture at ˜100° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Recover the resulting precipitate
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
WASH
Type
WASH
Details
washing with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Et2O, and dry under vacuum filtration
CUSTOM
Type
CUSTOM
Details
by drying in a drying oven under reduced pressure at ˜35° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=2C=CN=CC2C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 501.42 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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